![molecular formula C38H27N B14779377 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole: is a complex organic compound with the molecular formula C38H27N and a molecular weight of 497.6 g/mol . This compound is characterized by its unique structure, which includes a carbazole core substituted with phenyl and ethenyl groups. It is primarily used in research and development, particularly in the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine: While specific biological applications are limited, derivatives of carbazole compounds have been explored for their potential anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties, useful in the manufacture of OLEDs and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the functional groups attached to it. This makes it valuable in the design of organic semiconductors and other electronic materials. The molecular targets and pathways involved are typically related to the electronic interactions between the carbazole core and the substituted phenyl groups .
Comparaison Avec Des Composés Similaires
9-Phenylcarbazole: Similar structure but lacks the ethenyl and additional phenyl groups.
3,6-Di(4-phenylphenyl)carbazole: Another derivative with different substitution patterns on the carbazole core.
Uniqueness: The uniqueness of 9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole lies in its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in OLEDs and organic photovoltaic cells .
Propriétés
Formule moléculaire |
C38H27N |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
9-phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H |
Clé InChI |
WPHJXQSIZLURFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


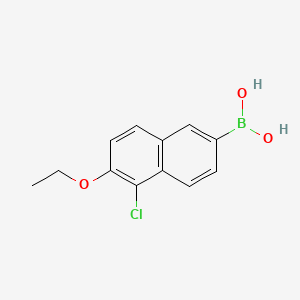
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

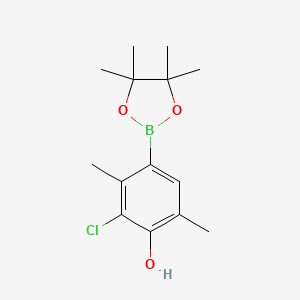
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
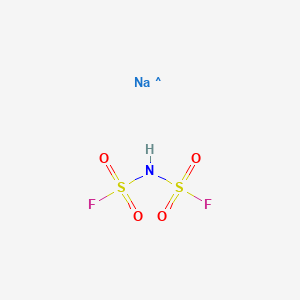
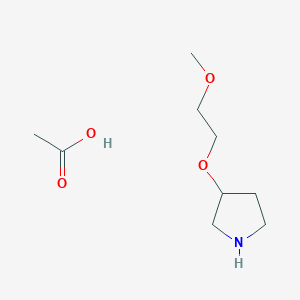
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
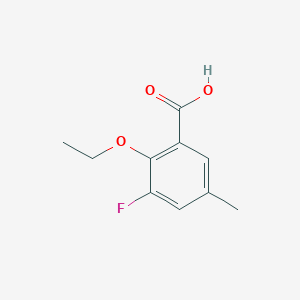
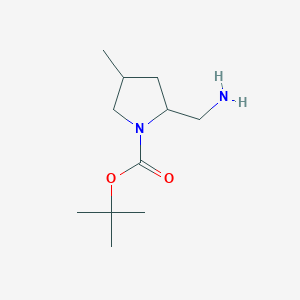

![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
